molecular formula C19H25N5O2S B2711446 4-amino-5-[4-(4-methylphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide CAS No. 1286704-37-7

4-amino-5-[4-(4-methylphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide

Cat. No.: B2711446
CAS No.: 1286704-37-7
M. Wt: 387.5
InChI Key: GBNYDHWEBNJEEN-UHFFFAOYSA-N
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Description

4-amino-5-[4-(4-methylphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide is a complex organic compound that belongs to the class of isothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[4-(4-methylphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide typically involves multiple steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine derivative is introduced through nucleophilic substitution reactions, often involving the reaction of piperazine with an appropriate electrophile.

    Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the carboxylic acid derivative with an amine in the presence of coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and isopropyl groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring in the piperazine moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine or nitric acid under controlled temperatures.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl functionalities.

    Reduction: Reduced derivatives with alcohol groups.

    Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Chemical Biology: It can serve as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-amino-5-[4-(4-methylphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The isothiazole ring and piperazine moiety are crucial for its binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-chloro-2-methyl-N-(4-methylphenyl)piperazine-1-carboxamide
  • 4-amino-2-(dicyanomethylene)-3-phenylthiazole-5-carboxamide
  • 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

4-amino-5-[4-(4-methylphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide is unique due to its specific combination of functional groups and structural motifs. The presence of the isothiazole ring, coupled with the piperazine moiety and the amide linkage, provides a distinct chemical profile that can be exploited for various applications in medicinal and chemical research.

Properties

IUPAC Name

4-amino-5-[4-(4-methylphenyl)piperazine-1-carbonyl]-N-propan-2-yl-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-12(2)21-18(25)16-15(20)17(27-22-16)19(26)24-10-8-23(9-11-24)14-6-4-13(3)5-7-14/h4-7,12H,8-11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNYDHWEBNJEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C(=O)NC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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